![molecular formula C19H13N3OS B2469385 N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamid CAS No. 863592-50-1](/img/structure/B2469385.png)

N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

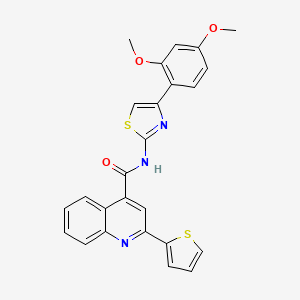

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential biological activities. This compound features a thiazolo[5,4-b]pyridine core, which is known for its diverse pharmacological properties, making it a valuable scaffold in medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Target of Action

The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer . This compound also shows sirtuin modulating activity , which plays a role in increasing the lifespan of a cell and treating a wide variety of diseases and disorders .

Mode of Action

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exhibits strong inhibitory activity against PI3K . The compound binds to the kinase through key hydrogen bond interactions . This interaction results in the inhibition of PI3K, thereby affecting the downstream signaling pathways that are critical for the survival and proliferation of cells .

Biochemical Pathways

The inhibition of PI3K by N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival. Its inhibition can lead to the suppression of cell proliferation and induction of apoptosis .

Result of Action

The inhibition of PI3K leads to a decrease in cell proliferation and an increase in apoptosis . This makes N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide a potential candidate for the treatment of diseases characterized by overactive cell proliferation, such as cancer .

Biochemische Analyse

Biochemical Properties

It has been found that this compound exhibits potent anticancer activity . It interacts with various enzymes and proteins, including EGFR-TK (Epidermal Growth Factor Receptor Tyrosine Kinase), and inhibits their autophosphorylation .

Cellular Effects

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has shown significant effects on various types of cells, particularly cancer cells. It has been found to induce substantial early and late apoptosis in cancer cells . The compound influences cell function by acting as an EGFR-TK autophosphorylation inhibitor .

Molecular Mechanism

The molecular mechanism of action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . Specifically, it acts as an inhibitor of EGFR-TK autophosphorylation in HCC827 cells .

Temporal Effects in Laboratory Settings

It has been observed that the compound exhibits potent anticancer activity, with IC50 values comparable to the clinically approved drug Osimertinib .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the phenylbenzamide moiety. One common synthetic route starts with commercially available thiazole and pyridine derivatives. The thiazole ring is first annulated to the pyridine ring through a series of condensation reactions, often involving reagents such as phosphorus oxychloride (POCl3) and ammonium acetate . The resulting thiazolo[5,4-b]pyridine intermediate is then coupled with a phenylbenzamide derivative using standard amide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes are streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acetic acid, and water.

Reduction: LiAlH4, NaBH4, ethanol, and tetrahydrofuran (THF).

Substitution: NaH, alkyl halides, dimethylformamide (DMF), and dichloromethane (DCM).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Alkylated thiazolo[5,4-b]pyridine derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloro-4-florophenyl sulfonamide: Another potent PI3K inhibitor with a similar mechanism of action.

5-Chlorothiophene-2-sulfonamide: Exhibits high inhibitory activity against PI3K with a nanomolar IC50 value.

Uniqueness

N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide stands out due to its unique thiazolo[5,4-b]pyridine core, which provides multiple reactive sites for further functionalization. This allows for the development of a wide range of derivatives with diverse biological activities . Additionally, its strong inhibitory activity against PI3K makes it a promising candidate for targeted cancer therapy .

Eigenschaften

IUPAC Name |

N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-17(13-6-2-1-3-7-13)21-15-9-4-8-14(12-15)18-22-16-10-5-11-20-19(16)24-18/h1-12H,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAFRKNXTMADDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)

![ethyl 2-({3-[(4-fluorobenzoyl)amino]-1H-1,2,4-triazol-5-yl}sulfanyl)acetate](/img/structure/B2469311.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(5-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2469314.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxyazetidin-1-yl)phenyl)urea](/img/structure/B2469316.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2469318.png)